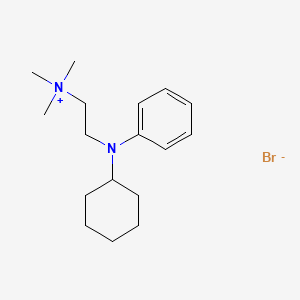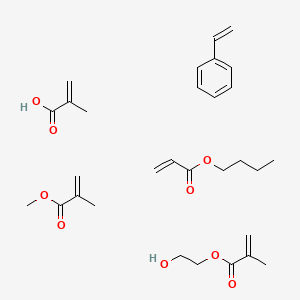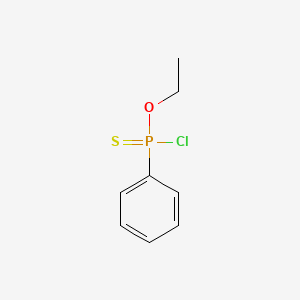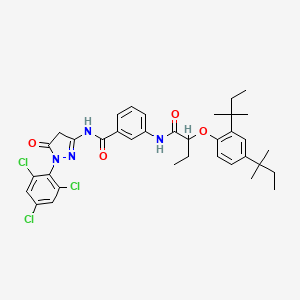
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H29BrN2. It is known for its unique structure, which includes a cyclohexyl group attached to an aniline moiety, further connected to an ethyl chain bearing a trimethylammonium group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide typically involves the alkylation of a tertiary amineThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of fatty nitriles to generate primary or secondary amines, which are then treated with methyl chloride to form the quaternary ammonium salt. This method is scalable and cost-effective, making it suitable for large-scale production .
化学反应分析
Types of Reactions
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the aniline moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically conducted in aqueous or organic solvents at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation of the aniline moiety can produce quinone derivatives .
科学研究应用
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
作用机制
The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Known for its use in surfactants and disinfectants.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is unique due to its cyclohexyl-aniline structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other quaternary ammonium compounds and enhances its effectiveness in various applications.
属性
CAS 编号 |
2933-20-2 |
|---|---|
分子式 |
C17H29BrN2 |
分子量 |
341.3 g/mol |
IUPAC 名称 |
2-(N-cyclohexylanilino)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C17H29N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4,6-7,10-11,17H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YUJQNTORYNPVPK-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCN(C1CCCCC1)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)




![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)

